Methyl 4-Cyanobutanoate vs. Methyl 5-Cyanopentanoate: Comparative Molecular Weight and Rotatable Bond Analysis for Chain Length Optimization
Methyl 4-cyanobutanoate possesses a molecular weight of 127.14 g/mol and 4 rotatable bonds [1]. Its closest homolog, methyl 5-cyanopentanoate (CAS 3009-88-9), has a molecular weight of 141.17 g/mol and 5 rotatable bonds . This difference of one methylene unit translates to a 14.03 g/mol increase in molecular weight and one additional degree of conformational freedom. In synthetic pathways where molecular weight must be minimized or where rigidifying the intermediate is crucial for subsequent cyclization, the shorter chain provides a distinct advantage.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 127.14 g/mol |
| Comparator Or Baseline | Methyl 5-cyanopentanoate: 141.17 g/mol |
| Quantified Difference | 14.03 g/mol lower for Methyl 4-cyanobutanoate |
| Conditions | Computed from molecular formula (PubChem) |
Why This Matters
In drug discovery, lower molecular weight often correlates with improved pharmacokinetic properties and ligand efficiency; selecting the shorter chain can be a strategic decision early in lead optimization.
- [1] PubChem. (2025). Compound Summary for CID 13879654, Methyl 4-cyanobutanoate. View Source
